molecular formula C13H13F3O B1324758 Cyclopentyl 3-trifluoromethylphenyl ketone CAS No. 898791-66-7

Cyclopentyl 3-trifluoromethylphenyl ketone

Cat. No. B1324758
M. Wt: 242.24 g/mol
InChI Key: AVFDTWBLQYATME-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of trifluoromethyl ketones, including Cyclopentyl 3-trifluoromethylphenyl ketone, has been a subject of interest due to their valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . A photoredox, nickel and phosphoranyl radical synergistic cross-electrophile coupling of commercially available chemicals, aromatic acids and aryl/alkyl bromides, allows for concise synthesis of highly functionalized ketones directly .


Molecular Structure Analysis

The molecular structure of Cyclopentyl 3-trifluoromethylphenyl ketone can be found in various databases such as PubChem and ChemSpider . The molecular formula is C14H13F3O.


Chemical Reactions Analysis

Trifluoromethyl ketones (TFMKs) are associated with a number of useful reactions. Catalytic methods for ketone synthesis are continually being developed . The development of a practical route to ketones from feedstock chemicals has long been a subject of interest .


Physical And Chemical Properties Analysis

The physical and chemical properties of Cyclopentyl 3-trifluoromethylphenyl ketone can be found in databases like PubChem and ChemicalBook .

Scientific Research Applications

Photochemical Reactions

Research into the photochemistry of cyclopentenyl methyl ketones, which may share reactive characteristics with Cyclopentyl 3-trifluoromethylphenyl ketone, demonstrates their propensity for undergoing various photochemical reactions, such as 1,3-acetyl shifts and oxa-di-π-methane rearrangements under direct irradiation and triplet sensitization. These reactions are critical for synthesizing complex organic structures, indicating the potential utility of Cyclopentyl 3-trifluoromethylphenyl ketone in photochemical syntheses (Gonzenbach et al., 1977).

Cycloaddition Reactions

The [3+2] cycloaddition reactions of aryl cyclopropyl ketones with olefins, facilitated by visible light photocatalysis, are relevant for generating highly substituted cyclopentane ring systems. This indicates Cyclopentyl 3-trifluoromethylphenyl ketone could be applied in synthesizing complex organic frameworks, showcasing its applicability in organic synthesis through cycloaddition reactions (Lu, Shen, & Yoon, 2011).

Green Chemistry Applications

Cyclopentyl methyl ether, closely related to Cyclopentyl 3-trifluoromethylphenyl ketone, has been employed as a solvent in the synthesis of 1,3-dioxanes and 1,3-dioxolanes under Dean-Stark conditions, highlighting its utility in environmentally friendly chemistry practices (Azzena et al., 2015).

Novel Organic Syntheses

The construction of highly-functionalized cyclopentanes from silyl enol ethers and activated cyclopropanes through [3+2] Cycloaddition catalyzed by triflic imide showcases advanced methodologies in organic synthesis that could incorporate Cyclopentyl 3-trifluoromethylphenyl ketone (Takasu, Nagao, & Ihara, 2006).

Future Directions

Trifluoromethyl ketones, including Cyclopentyl 3-trifluoromethylphenyl ketone, are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . Their potential applications in various fields, including medicinal chemistry, make them a subject of ongoing research .

properties

IUPAC Name

cyclopentyl-[3-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3O/c14-13(15,16)11-7-3-6-10(8-11)12(17)9-4-1-2-5-9/h3,6-9H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVFDTWBLQYATME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642572
Record name Cyclopentyl[3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentyl 3-trifluoromethylphenyl ketone

CAS RN

898791-66-7
Record name Cyclopentyl[3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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